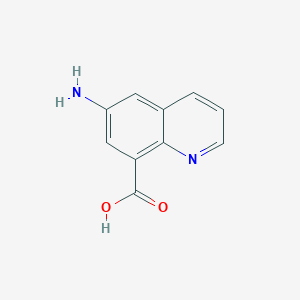

6-Aminoquinoline-8-carboxylic acid

Übersicht

Beschreibung

6-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoquinoline-8-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the cyclization of an appropriate precursor, such as 2-aminobenzaldehyde, with a suitable reagent under acidic or basic conditions. The reaction can be catalyzed by transition metals or conducted under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are preferred. These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Aminoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.

Major Products:

Oxidation: Nitroquinoline derivatives.

Reduction: Quinoline alcohol derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Aminoquinoline-8-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. It serves as a scaffold for drug development.

Industry: Utilized in the production of dyes, pigments, and other functional materials

Wirkmechanismus

The mechanism of action of 6-aminoquinoline-8-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with DNA. The amino and carboxylic acid groups facilitate binding to target molecules, enhancing its biological activity. The compound can also participate in redox reactions, contributing to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Chloroquine: An antimalarial drug with a similar quinoline structure.

Pyrimethamine: Another antimalarial compound with a pyrimidine ring.

Mefloquine: A quinoline derivative used to treat and prevent malaria

Uniqueness: 6-Aminoquinoline-8-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and enhance its binding affinity to biological targets. This dual functionality distinguishes it from other quinoline derivatives and broadens its range of applications .

Biologische Aktivität

6-Aminoquinoline-8-carboxylic acid (6-AQCA) is a heterocyclic compound characterized by its unique structural features, including an amino group at the 6-position and a carboxylic acid group at the 8-position of a quinoline ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antimalarial, and neuroprotective effects.

Chemical Structure and Properties

The molecular structure of 6-AQCA is pivotal to its biological activity. The presence of both the amino and carboxylic acid functional groups enhances its ability to interact with various biological targets. The compound can participate in redox reactions and can chelate metal ions, which may further influence its pharmacological properties.

The mechanisms through which 6-AQCA exerts its biological effects are multifaceted:

- Antimicrobial Activity : 6-AQCA has shown potential as an antimicrobial agent against various bacteria and fungi. Its mechanism may involve the inhibition of specific enzymes or interference with bacterial metabolism, leading to cell death .

- Antimalarial Activity : Similar to other quinoline derivatives, 6-AQCA exhibits antimalarial properties. It is believed to act by generating reactive oxygen species (ROS) that contribute to oxidative stress in malaria parasites, particularly Plasmodium falciparum .

- Neuroprotective Effects : Recent studies indicate that 6-AQCA and its metal complexes can protect neuronal cells from oxidative damage. This protection is mediated through the upregulation of antioxidant defense mechanisms and modulation of apoptotic pathways in neuroblastoma cells exposed to oxidative stress .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies : Research demonstrates that 6-AQCA exhibits potent activity against Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was highlighted in a study where it showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.

- Antimalarial Efficacy : In vitro studies have shown that 6-AQCA can inhibit the growth of P. falciparum with IC50 values comparable to established antimalarial drugs. The mechanism involves the formation of quinone metabolites that increase oxidative stress within the parasite's cells .

- Neuroprotective Mechanisms : A study involving human neuroblastoma SH-SY5Y cells demonstrated that pretreatment with 6-AQCA reduced apoptosis induced by hydrogen peroxide. This was associated with increased expression of anti-apoptotic proteins and enhanced antioxidant enzyme activity, suggesting potential therapeutic applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

6-aminoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSOBTXQJQKUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.